![molecular formula C14H19BrO B2822498 [(1S,2R)-1-bromo-2-butylcyclopropyl]-phenylmethanol CAS No. 1980023-33-3](/img/structure/B2822498.png)

[(1S,2R)-1-bromo-2-butylcyclopropyl]-phenylmethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

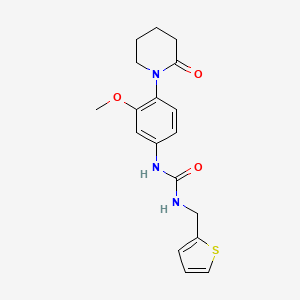

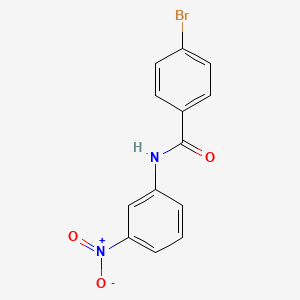

The compound “[(1S,2R)-1-bromo-2-butylcyclopropyl]-phenylmethanol” is a complex organic molecule. It contains a cyclopropyl ring, a phenyl group, and a hydroxyl group . The (1S,2R) notation indicates the stereochemistry of the molecule, which refers to the spatial arrangement of the atoms .

Molecular Structure Analysis

The molecular structure of this compound involves a cyclopropyl ring attached to a phenyl group and a hydroxyl group . The (1S,2R) notation indicates that it is a stereoisomer, meaning it has the same molecular formula and sequence of bonded atoms as other isomers, but a different three-dimensional orientation .科学的研究の応用

Synthesis and Reactivity

[(1S,2R)-1-bromo-2-butylcyclopropyl]-phenylmethanol serves as a precursor in various chemical syntheses and transformations, highlighting its versatility and reactivity. Research has shown its application in regio- and stereoselective synthesis, where it has been utilized for creating complex molecular structures. For instance, studies demonstrate its role in the synthesis of alkyl allylic ethers through gold(I)-catalyzed intermolecular hydroalkoxylation of allenes with alcohols, producing significant yields as a single regio- and stereoisomer (Zhang & Widenhoefer, 2008). This process is effective for a range of allenes and alcohols, showcasing the chemical's adaptability in synthesis.

Carbonic Anhydrase Inhibition

Research into the inhibition of carbonic anhydrase isoenzymes by cyclopropyl-containing compounds, related to this compound, demonstrates potential biomedical applications. Compounds incorporating cyclopropane moieties and bromophenol groups were investigated for their inhibitory effects against various human carbonic anhydrase isoenzymes, displaying potent inhibitory actions in the low nanomolar range (Boztaş et al., 2015). This suggests the potential for developing new therapeutic agents targeting specific isoenzymes associated with disease states.

Radical Stabilization and Reaction Mechanisms

The study of radical intermediates and their stabilization through molecular rearrangements has been a topic of interest. Compounds structurally similar to this compound have been used to explore radical formation, rearrangement, and the effects of substituents on these processes. For example, research into super radical stabilizers examines how certain substituents can significantly enhance the rates of thermal rearrangements, providing insights into radical chemistry and potential applications in synthesis and materials science (Creary, 2006).

Safety and Hazards

特性

IUPAC Name |

[(1S,2R)-1-bromo-2-butylcyclopropyl]-phenylmethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrO/c1-2-3-9-12-10-14(12,15)13(16)11-7-5-4-6-8-11/h4-8,12-13,16H,2-3,9-10H2,1H3/t12-,13?,14+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHUABOVBWUINQY-YIOYIWSBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CC1(C(C2=CC=CC=C2)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H]1C[C@]1(C(C2=CC=CC=C2)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-methoxyphenyl)methyl]-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide](/img/structure/B2822417.png)

![Tert-butyl 4,4-difluoro-2-methyl-2-[(prop-2-enoylamino)methyl]pyrrolidine-1-carboxylate](/img/structure/B2822421.png)

![2-(4-Bromophenyl)-4-[(2,5-dimethylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2822425.png)

![4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]thiomorpholine](/img/structure/B2822432.png)

![Tert-butyl 4-[1-cyano-2-(fluorosulfonyl)ethyl]piperidine-1-carboxylate](/img/structure/B2822436.png)

![2-Chloro-6-isopropoxybenzo[d]thiazole](/img/structure/B2822438.png)